Degarelix acetate is a synthetic peptide with gonadotropin-releasing hormone (GnRH) antagonistic properties. [] It acts as a long-acting GnRH antagonist. [, ] In scientific research, Degarelix acetate serves as a valuable tool for studying androgen-related diseases and exploring novel therapeutic approaches. [, ]
Degarelix is manufactured by Ferring Pharmaceuticals and is marketed under the trade name Firmagon. The compound's chemical structure is that of a linear decapeptide amide with an empirical formula of and a molecular weight of approximately 1632.3 Da . It is presented as an acetate salt, typically as a white to off-white amorphous powder obtained through lyophilization.
Degarelix acetate is synthesized through liquid phase, convergent peptide synthesis. The synthesis involves several key steps:
The final product, degarelix acetate, is lyophilized to produce a stable powder that can be reconstituted for injection.
The molecular structure of degarelix acetate features a complex arrangement of amino acids, including five D-amino acids which contribute to its stability and resistance to enzymatic degradation. The structure can be represented as follows:
The structural formula indicates a high degree of complexity with multiple functional groups that facilitate its interaction with biological targets .
Degarelix acetate primarily undergoes hydrolysis in vivo, breaking down into smaller peptide fragments during its passage through the hepatobiliary system. This process does not produce significant metabolites detectable in plasma samples after subcutaneous administration . The compound's stability under physiological conditions is crucial for its therapeutic efficacy, as it maintains its active form long enough to exert its effects on hormone levels.
Degarelix exerts its therapeutic effects by competitively inhibiting gonadotropin-releasing hormone receptors located in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to:
The pharmacokinetics of degarelix reveal a peak plasma concentration occurring within two days post-injection, with a terminal half-life ranging from 41.5 to 70.2 days, allowing for sustained action over time .
Degarelix acetate exhibits several notable physical and chemical properties:
These properties are critical for ensuring proper formulation and delivery in clinical settings.
Degarelix acetate is primarily used in oncology for:
The drug's unique mechanism allows it to serve as an alternative treatment option for patients who may not tolerate other therapies well or who have experienced adverse effects from them .
Degarelix acetate is a synthetic linear decapeptide amide engineered with seven unnatural amino acids, five of which are D-amino acids (chemical formula: C₈₂H₁₀₃ClN₁₈O₁₆; molecular weight: 1632.29 g/mol) [1] [9]. It functions as a competitive antagonist at the gonadotropin-releasing hormone (GnRH) receptor in the anterior pituitary. Unlike endogenous GnRH, degarelix binds reversibly to the receptor without activating downstream signaling, thereby blocking the binding of natural GnRH [4] [5]. This interaction prevents Gq-protein coupling and subsequent phosphatidylinositol turnover, which is essential for calcium influx and gonadotropin secretion [9]. The drug’s high-affinity binding (Ki = 0.082 ng/mL) results in >93% receptor occupancy, leading to immediate suppression of pituitary activity [1] [7]. Key structural features enabling potent antagonism include:
Table 1: Structural Features of Degarelix Acetate
Position | Amino Acid | Modification | Functional Role |
---|---|---|---|
1 | Acetyl-D-2-naphthylalanine | N-terminal acetylation | Prevents degradation |
2 | D-4-chlorophenylalanine | Chloro-aromatic group | Enhances receptor affinity |
3 | D-3-pyridylalanine | Heterocyclic side chain | Improves solubility |
5 | 4-aminophenylalanine | Hydroorotic acid moiety | Stabilizes depot formation |
6 | D-4-aminophenylalanine | Ureidoalkyl chain | Reduces histamine release |
Degarelix acetate induces rapid and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis. Within 24 hours of administration, luteinizing hormone (LH) concentrations decrease by 51–84%, followed by a 96% reduction in serum testosterone to castrate levels (≤0.5 ng/mL) within 72 hours [1] [7] [9]. This contrasts with GnRH agonists, which cause an initial testosterone surge. The drug also suppresses follicle-stimulating hormone (FSH) by >65%, a critical distinction from agonists that only partially inhibit FSH [4] [10]. Testosterone suppression deprives prostate cancer cells of androgen-driven proliferation signals, evidenced by:
The pharmacokinetics of degarelix acetate are characterized by biphasic release from a subcutaneous depot. Following injection, the drug forms a gel-like matrix that releases 20–30% of the dose in an initial rapid phase (peak plasma concentration: 330 ng/mL at 6 hours) and the remainder in a slow, sustained phase [1] [5] [9]. Key kinetic parameters:
Table 2: Testosterone Suppression Kinetics of Degarelix Acetate
Parameter | Value | Timeframe | Clinical Impact |
---|---|---|---|
Testosterone reduction | 96% | Day 3 | Prevents clinical "flare" |
LH suppression | 51–84% | 24 hours | Blocks Leydig cell stimulation |
PSA decline | 64% | Week 2 | Early biomarker of efficacy |
Steady-state testosterone | ≤0.5 ng/mL | Day 28–364 | Sustained castration |
Receptor Binding Dynamics
Downstream Hormonal Effects
Molecular Selectivity
Table 3: Comparative Mechanisms of GnRH-Targeting Therapies
Feature | Degarelix (Antagonist) | GnRH Agonists | Other Antagonists |
---|---|---|---|
Receptor action | Competitive inhibition | Initial agonism → desensitization | Competitive inhibition |
Testosterone surge | None | 10-fold increase (Days 1–20) | None |
FSH suppression | Complete | Partial | Variable |
Time to castration | ≤3 days | ≥21 days | ≤3 days |
Cardiovascular risk | Potentially elevated in high-risk patients | Class-associated risk | Abarelix withdrawn for safety |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: